Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-
Description
Structural Context within Aromatic Aldehydes and Biphenyl (B1667301) Ether Linkages
The structure of Benzaldehyde (B42025), 4-([1,1'-biphenyl]-4-yloxy)- places it within distinct and important classes of organic compounds.
Aromatic Aldehydes: Aromatic aldehydes are defined by the presence of an aldehyde functional group (–CHO) directly attached to an aromatic ring. numberanalytics.comallen.inchemicalnote.comfiveable.me The parent compound of this class is benzaldehyde (C₆H₅CHO). allen.in The carbonyl group (C=O) in aromatic aldehydes is conjugated with the aromatic ring, which influences the compound's stability and reactivity. numberanalytics.comfiveable.me This conjugation leads to delocalization of electrons, making aromatic aldehydes generally more stable than their aliphatic counterparts. numberanalytics.com The aldehyde group is reactive towards nucleophiles and can participate in various condensation and addition reactions, making these compounds versatile intermediates in organic synthesis. numberanalytics.com
Biphenyl and Ether Linkages: The biphenyl moiety, (C₆H₅)₂, consists of two phenyl rings connected by a single covalent bond. wikipedia.orgnih.gov This structural unit is noted for its rigidity and its tendency to adopt a non-planar conformation in the gas phase and in solution due to steric hindrance between the ortho-hydrogens on the two rings. libretexts.org This restricted rotation around the single bond can lead to a form of stereoisomerism known as atropisomerism in appropriately substituted biphenyls. pharmaguideline.comnumberanalytics.com
An ether linkage consists of an oxygen atom connected to two alkyl or aryl groups (R-O-R'). When the oxygen is bonded to two aromatic rings, it is termed a diaryl ether. researchgate.net In the case of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, the structure contains a biphenyl ether motif, where the ether oxygen bridges the benzaldehyde ring and the biphenyl unit. This linkage is a key feature in many natural products and synthetic compounds. acs.org
The combination of these structural features in Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- results in a large, rigid, and sterically complex molecule. The properties of the aldehyde group are modulated by the electron-donating character of the large biphenyloxy substituent.
Table 1: Comparative Physicochemical Properties of Related Compounds
| Property | Benzaldehyde | Biphenyl | 4-Phenoxybenzaldehyde |
| Molecular Formula | C₇H₆O | C₁₂H₁₀ | C₁₃H₁₀O₂ |
| Molecular Weight | 106.12 g/mol | 154.21 g/mol | 198.22 g/mol |
| Melting Point | -26 °C | 69.2 °C wikipedia.org | 24-25 °C |
| Boiling Point | 179 °C | 255 °C | 185 °C / 14 mmHg |
| Appearance | Colorless liquid | Colorless solid nih.gov | Liquid/Solid |
| Solubility | Slightly soluble in water | Insoluble in water wikipedia.org | Insoluble in water |
Rationale for Academic Investigation of Biphenyl-Containing Aromatic Ethers
The academic and industrial interest in compounds featuring both biphenyl and aromatic ether components stems from their utility in materials science and medicinal chemistry.
Materials Science: The rigid and planar nature of the biphenyl unit makes it a valuable component in the synthesis of polymers and liquid crystals. researchgate.net Biphenyl derivatives are used to create materials with high thermal stability and specific optical properties. wikipedia.org The incorporation of ether linkages can impart flexibility and processability to these materials. Aromatic ethers are also known for their thermal stability, with diphenyl ether, in a eutectic mixture with biphenyl, being used as a high-temperature heat transfer fluid. wikipedia.org Therefore, molecules like Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- are investigated as potential monomers or building blocks for high-performance polymers, such as poly(azomethine)s, which may exhibit useful electrical or optical properties.
Medicinal Chemistry and Pharmaceutical Synthesis: The biphenyl ether scaffold is present in a variety of biologically active molecules. researchgate.netacs.orgnih.gov This structural motif is explored in drug design to create inhibitors for enzymes like sulfatases, which are potential targets in cancer therapy. nih.gov The biphenyl group can interact with biological targets through hydrophobic and π-stacking interactions, while the ether provides a specific spatial orientation for the two aromatic systems. Furthermore, the aldehyde group is a versatile chemical handle. It can be readily converted into other functional groups or used to form Schiff bases, which are important in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.net Compounds like 4-phenoxybenzaldehyde, a simpler analog, are used as precursors in the synthesis of diverse pharmaceutical compounds, including potential antitumor and antileukemic agents. The investigation of more complex derivatives like Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- is a logical extension of this research, aiming to explore how the larger biphenyl group influences biological activity.
Table 2: Key Reactions of Functional Groups Present
| Functional Group | Type of Reaction | Description |
| Aldehyde (-CHO) | Nucleophilic Addition | The carbonyl carbon is electrophilic and reacts with nucleophiles. |
| Oxidation | Can be easily oxidized to the corresponding carboxylic acid (4-([1,1'-biphenyl]-4-yloxy)benzoic acid). | |
| Reduction | Can be reduced to the corresponding primary alcohol ([4-([1,1'-biphenyl]-4-yloxy)phenyl]methanol). | |
| Condensation Reactions | Reacts with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds (e.g., Perkin reaction). chemicalnote.com | |
| Aromatic Rings | Electrophilic Aromatic Substitution | The benzene (B151609) and biphenyl rings can undergo reactions like nitration, halogenation, and sulfonation. |
| Ether (-O-) | Ether Cleavage | The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., strong acids like HBr or HI). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-14-15-6-10-18(11-7-15)21-19-12-8-17(9-13-19)16-4-2-1-3-5-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUVUUDGNKMSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441848 | |
| Record name | Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-58-5 | |
| Record name | Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzaldehyde, 4 1,1 Biphenyl 4 Yloxy and Analogous Structures
Precursor Synthesis and Functionalization Strategies
The construction of the target molecule, Benzaldehyde (B42025), 4-([1,1'-biphenyl]-4-yloxy)-, necessitates the synthesis of two key building blocks: a functionalized benzaldehyde and a functionalized biphenyl (B1667301).
Synthesis of 4-Hydroxybenzaldehyde (B117250) and its Derivatives
4-Hydroxybenzaldehyde serves as the phenolic precursor in the etherification step. Its synthesis can be achieved through several established methods. A common industrial method involves the oxidation of p-cresol (B1678582) derivatives. epo.org This process can be performed using oxygen in the presence of a base and a cobalt catalyst. epo.org
Another classic method is the Reimer-Tiemann reaction, which involves treating phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.org This reaction generates both 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, requiring subsequent separation of the isomers. wikipedia.org Additionally, 4-hydroxybenzaldehyde can be prepared via the Dakin oxidation, where it reacts with hydrogen peroxide in a basic medium to form hydroquinone. wikipedia.org The hydrolysis of 4-hydroxybenzyl alcohol in an acidic solution also yields the desired aldehyde. sinocurechem.com
Derivatives of 4-hydroxybenzaldehyde are also valuable. For instance, methylation of the hydroxyl group produces 4-methoxybenzaldehyde, while condensation with amines leads to the formation of Schiff bases. sinocurechem.com
| Method | Starting Material | Key Reagents | General Conditions |
|---|---|---|---|
| Oxidation of p-Cresol | p-Cresol | Oxygen, Base (e.g., NaOH), Cobalt Catalyst | Reaction in a solvent like methanol (B129727) at elevated temperatures (e.g., 60-65°C). epo.org |
| Reimer-Tiemann Reaction | Phenol | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Reaction proceeds via a dichlorocarbene (B158193) intermediate; produces ortho and para isomers. wikipedia.org |
| Hydrolysis | 4-Hydroxybenzyl alcohol | Aqueous acid solution (e.g., HCl) | Heating the mixture under reflux. sinocurechem.com |
| Oxidation of 4-hydroxyphenylglycolic acid | 4-hydroxyphenylglycolic acid | Aqueous FeCl₃ solution | Vigorous reaction at 75-100°C with evolution of carbon dioxide. prepchem.com |
Synthesis of Biphenyl-Containing Precursors (e.g., 4-bromobiphenyl)
The biphenyl moiety is introduced using a precursor like 4-bromobiphenyl. A primary route to this compound is the direct monobromination of biphenyl. google.com This electrophilic substitution reaction must be carefully controlled to maximize the yield of the desired 4-bromo product and minimize the formation of the dibrominated byproduct, 4,4'-dibromobiphenyl. google.comorgsyn.org The reaction can be carried out by exposing biphenyl to bromine vapor or by using a solvent medium such as acetonitrile (B52724), N,N-dimethylformamide, or an acid with a pKa of at least 3, which can lead to yields higher than 65% at ambient temperature. google.com
Alternative methods include the Gomberg-Bachmann reaction, which involves the diazotization of p-bromoaniline followed by reaction with benzene (B151609). google.com However, this method can suffer from long synthesis pathways and lower yields (around 35%). google.com
| Method | Starting Material | Key Reagents/Catalysts | Key Considerations |
|---|---|---|---|
| Direct Bromination | Biphenyl | Bromine (Br₂) | Controlling reaction conditions to prevent the formation of dibromobiphenyl is crucial. google.comorgsyn.org Solvents like acetonitrile can improve selectivity. google.com |
| Gomberg-Bachmann Reaction | p-Bromoaniline, Benzene | NaNO₂, Acid | Longer synthesis route with historically lower yields compared to direct bromination. google.com |
| Ipso-bromination | Arylboronic acid | PVP-Br₂, Sodium nitrate | Reaction performed in a pressure tube at elevated temperatures (e.g., 80°C) in acetonitrile. chemicalbook.com |
Etherification Reactions
The final key step in synthesizing the target compound is the formation of the diaryl ether bond. This is typically achieved through variations of etherification reactions.
Catalytic Systems for Ether Formation
To overcome the limitations of the classic Williamson synthesis for diaryl ethers, catalytic systems are employed.
Copper-Catalyzed Ullmann Condensation : This reaction is a well-established method for forming C-O bonds between phenols and aryl halides. It typically requires a copper catalyst (e.g., copper iodide), a base, and often high temperatures. jk-sci.comjsynthchem.com The use of copper makes the coupling of phenoxides with unactivated aryl halides feasible. jk-sci.com
Palladium-Catalyzed Cross-Coupling : Modern organic synthesis often utilizes palladium-catalyzed cross-coupling reactions for the efficient formation of aryl ethers under milder conditions and with high yields. google.com These systems involve a palladium catalyst, a suitable ligand (e.g., DPEphos), and a base to couple an alcohol or phenoxide with an aryl halide. google.comorganic-chemistry.org
Catalytic Williamson Ether Synthesis (CWES) : This approach modifies the traditional Williamson synthesis to use weaker, less hazardous alkylating agents at high temperatures (often above 300°C). acs.orgresearchgate.netwikipedia.org While primarily developed for alkyl aryl ethers, the principles of enhancing reactivity at high temperatures can inform the synthesis of more complex ethers. acs.orgresearchgate.net
Reaction Conditions and Optimization in Ether Synthesis
Optimizing reaction conditions is critical for achieving high yields and selectivity in ether synthesis. numberanalytics.com
Solvent Effects : The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred for Williamson-type reactions because they solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react. wikipedia.orgnumberanalytics.com Using the wrong solvent can dramatically affect the product ratio; for example, the O-alkylation to C-alkylation ratio in one reaction improved from 72:28 in methanol to 97:3 in acetonitrile. aiche.org
Temperature and Reaction Time : Typical Williamson reactions are conducted between 50 and 100°C for 1 to 8 hours. wikipedia.org However, modern techniques can significantly alter these parameters. Microwave irradiation, for example, can reduce reaction times from hours to minutes while increasing yields. wikipedia.orgsacredheart.edu
Catalysts and Bases : Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) are used to generate the phenoxide. jk-sci.comnumberanalytics.com For the synthesis of 4-(benzyloxy)benzaldehyde (B125253), an analogous ether, anhydrous potassium carbonate was used as the base in ethanol (B145695) with reflux for 14 hours. nih.gov Triethylamine (B128534) (Et₃N) is another commonly used base in organic synthesis. wikipedia.org It can act as an acid scavenger, reacting with the hydrogen halide produced during the reaction. wikipedia.org Recent studies have shown the effectiveness of using triethylamine as a catalyst in micellar media for substitution reactions to form ethers. orientjchem.org Micellar catalysis uses surfactants in water to create nanoreactors that solubilize organic compounds, thereby increasing local reactant concentrations and accelerating reaction rates under mild, often room temperature, conditions. orientjchem.orgacsgcipr.orgmdpi.com This approach aligns with the principles of green chemistry by reducing the need for volatile organic solvents. acsgcipr.org
| Parameter | Condition/Reagent | Effect on Reaction |
|---|---|---|
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Enhances nucleophilicity of the phenoxide, increasing reaction rate and yield. wikipedia.orgnumberanalytics.com |
| Temperature | 50-100°C (Conventional) or Microwave Irradiation | Higher temperatures increase the rate, but can also promote side reactions. numberanalytics.com Microwaves can drastically reduce reaction time. sacredheart.edu |
| Base | K₂CO₃, NaOH, NaH | Deprotonates the phenol to form the reactive phenoxide ion. jk-sci.com |
| Catalyst | Copper (I) or Palladium (0) complexes | Enables the coupling of aryl halides with phenoxides, which is difficult in non-catalyzed reactions. jsynthchem.comgoogle.com |
| Triethylamine in Micellar Media | Acts as a base/catalyst in an aqueous medium, promoting the reaction at room temperature and offering a greener alternative. orientjchem.org |
Formation of the Biphenyl Moiety
Suzuki Cross-Coupling Methodologies for Biphenyl Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents. libretexts.org
The general mechanism involves three primary steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex. libretexts.org
Transmetalation: The organic group from the organoboron compound (Ar'-BY₂) is transferred to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.org
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org
The success of the Suzuki coupling is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. Modern advancements have led to highly efficient catalyst systems capable of coupling even less reactive aryl chlorides under mild conditions. organic-chemistry.org
| Component | Examples | Function/Notes | Reference |
|---|---|---|---|
| Palladium Catalyst (Precatalyst) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The source of the active Pd(0) catalyst that drives the reaction cycle. | organic-chemistry.org |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) | Stabilizes the palladium center and modulates its reactivity. The choice of ligand is critical for reaction efficiency, especially with challenging substrates like aryl chlorides. | ntnu.no |
| Aryl Halide/Triflate | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | Reactivity order is generally I > OTf > Br >> Cl. The choice affects the required reaction conditions. | wikipedia.org |
| Organoboron Reagent | Aryl-B(OH)₂, Aryl-B(OR)₂, Aryl-BF₃K | Boronic acids are most common. Boronate esters and trifluoroborate salts offer alternative reactivity and stability. | wikipedia.orgharvard.edu |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species to facilitate the transmetalation step. | nih.govcnr.it |
| Solvent | Dioxane/H₂O, Toluene (B28343)/H₂O, DMF, Acetonitrile/H₂O | Often biphasic systems are used to dissolve both the organic substrates and the inorganic base. Green solvents like ethanol/water mixtures are also effective. | nih.govcnr.it |
Strategic Integration of Biphenyl Unit within the Molecular Scaffold
Strategy A: Early-Stage Biphenyl Formation
In this approach, the biphenyl moiety is constructed first. For example, a Suzuki coupling between 4-bromophenol (B116583) and phenylboronic acid yields [1,1'-biphenyl]-4-ol. This biphenyl intermediate then undergoes an etherification reaction, such as an Ullmann condensation or a nucleophilic aromatic substitution with an activated aryl halide like 4-fluorobenzaldehyde (B137897), to form the final product. acs.orgorganic-chemistry.org
Strategy B: Late-Stage Biphenyl Formation
This strategy involves forming the diaryl ether bond first. For instance, 4-bromophenol can be coupled with 4-fluorobenzaldehyde to produce 4-(4-bromophenoxy)benzaldehyde. This key intermediate, which contains the necessary aryl bromide handle, is then subjected to a Suzuki coupling with phenylboronic acid to complete the synthesis of the target molecule. This approach is particularly useful for creating a library of analogs by using various substituted boronic acids in the final step. researchgate.net
| Feature | Strategy A (Biphenyl First) | Strategy B (Ether First) |
|---|---|---|
| Key Intermediate | [1,1'-Biphenyl]-4-ol | 4-(4-Bromophenoxy)benzaldehyde |
| Final Key Reaction | Diaryl Ether Formation (e.g., Ullmann Condensation) | Biphenyl Formation (Suzuki Coupling) |
| Advantages | The potentially sensitive aldehyde functionality is introduced after the robust biphenyl core is built. | Allows for late-stage diversification. A common intermediate can be used to synthesize a wide range of analogs by varying the boronic acid partner. |
| Considerations | The conditions for the subsequent ether formation must be compatible with the biphenyl structure. | The Suzuki coupling conditions must be compatible with the aldehyde group present on the intermediate. |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Product
Rigorous purification of the synthetic intermediates and the final product is essential to ensure high purity. A multi-step approach combining extractive work-up, crystallization, and chromatography is typically employed.
Following the completion of a synthetic step, the reaction mixture is subjected to a standard aqueous work-up. This involves quenching the reaction, followed by extraction of the crude product into a suitable water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. Finally, the organic solution is dried over an anhydrous agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov
For solid compounds, recrystallization is a powerful technique for achieving high purity. nih.gov The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, ethanol/water, or toluene) in which the compound has high solubility at high temperatures but low solubility at room temperature or below. As the solution cools, the desired compound crystallizes, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. researchgate.net
When recrystallization is ineffective or when dealing with complex mixtures of similar polarity, flash column chromatography is the preferred method. obrnutafaza.hr The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product in collected fractions.
| Technique | Purpose | Typical Application | Reference |
|---|---|---|---|
| Aqueous Work-up/Extraction | Initial removal of inorganic reagents, catalysts, and water-soluble byproducts. | Post-reaction clean-up for both Suzuki and Ullmann reactions. | nih.gov |
| Recrystallization | High-level purification of solid compounds by removing minor impurities. | Final purification of solid products like Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- and key crystalline intermediates. | nih.govresearchgate.net |
| Flash Column Chromatography | Separation of compounds with different polarities from a mixture. | Purification of intermediates or final products when impurities have similar solubility to the product, or for non-crystalline (oily) substances. | obrnutafaza.hr |
| Filtration | Simple isolation of a solid product from a liquid phase. | Collecting the product after precipitation or recrystallization. | researchgate.net |
Advanced Spectroscopic and Structural Characterization of Benzaldehyde, 4 1,1 Biphenyl 4 Yloxy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Aldehyde and Aromatic Protons
A ¹H NMR spectrum of Benzaldehyde (B42025), 4-([1,1'-biphenyl]-4-yloxy)- would be expected to show distinct signals corresponding to the aldehyde proton and the various aromatic protons on the two phenyl rings of the biphenyl (B1667301) group and the benzaldehyde moiety.
Aldehyde Proton: A characteristic singlet for the aldehyde proton (-CHO) would be anticipated in the downfield region of the spectrum, typically between δ 9.8 and 10.1 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group.
Aromatic Protons: The 13 aromatic protons would appear as a series of multiplets in the range of approximately δ 7.0 to 8.0 ppm. The specific chemical shifts and coupling patterns would depend on the electronic effects of the aldehyde and ether linkages on the respective aromatic rings. The protons on the benzaldehyde ring ortho to the aldehyde group would likely be the most downfield of the aromatic signals.
A data table summarizing these expected shifts would be presented as follows:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.8 - 10.1 | Singlet (s) |
| Aromatic (Ar-H) | ~7.0 - 8.0 | Multiplets (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals for Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- would include:
Carbonyl Carbon: A signal for the aldehyde carbonyl carbon (C=O) would be expected in the highly deshielded region, around δ 190-192 ppm.
Aromatic and Ether-linked Carbons: The 18 aromatic carbons and the carbon atoms of the ether linkage (C-O-C) would resonate in the region of δ 115-165 ppm. The carbon atom attached to the ether oxygen on the benzaldehyde ring and the carbons of the biphenyl group involved in the ether linkage would have distinct chemical shifts.
An interactive data table would display the anticipated chemical shifts:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190 - 192 |
| Aromatic (C-O) | ~160 - 165 |
| Aromatic (C-C) | ~115 - 145 |
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, confirming the connectivity of the molecular structure.
Infrared (IR) Spectroscopy Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, the following characteristic absorption bands would be expected:
C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group, typically appearing in the range of 1680-1710 cm⁻¹.
C-H Aldehyde Stretching: Two weak to medium bands characteristic of the C-H bond in an aldehyde, often found near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
C-O-C Ether Stretching: Asymmetric and symmetric stretching vibrations for the diaryl ether linkage, which would be expected to appear in the region of 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
A summary of these key vibrational frequencies would be presented in a table:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | ~1680 - 1710 | Strong |
| Aldehyde | C-H Stretch | ~2820 - 2850, ~2720-2750 | Weak-Medium |
| Ether | C-O-C Asymmetric Stretch | ~1200 - 1270 | Strong |
| Aromatic | C-H Stretch | >3000 | Medium-Weak |
| Aromatic | C=C Stretch | ~1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- (molecular formula C₁₉H₁₄O₂), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 274.31 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.
The fragmentation pattern would likely involve cleavage of the ether bond and loss of the aldehyde group, leading to characteristic fragment ions.
X-ray Diffraction (XRD) Crystallography
Single-crystal X-ray diffraction (XRD) analysis would provide the definitive three-dimensional structure of the compound in the solid state, assuming a suitable crystal could be grown. This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding. This information is invaluable for understanding the compound's conformation and packing in the crystal lattice. Without experimental data, a discussion of the crystal system, space group, and unit cell dimensions is not possible.
Despite a comprehensive search of scientific literature and crystallographic databases, the single-crystal X-ray diffraction data for the compound Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- is not publicly available. Therefore, a detailed analysis according to the requested outline cannot be provided at this time.
To generate the specified article, the following experimental data would be required:
Single Crystal X-ray Diffraction Data: This would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the refined atomic coordinates. This foundational data is essential for determining the precise three-dimensional arrangement of the atoms within the crystal.
Conformational Analysis: With the solved crystal structure, a detailed analysis of the molecule's conformation could be performed. This would involve the calculation of dihedral angles, particularly the twist angle between the two phenyl rings of the biphenyl moiety and the torsion angles associated with the ether linkage. This information would reveal the molecule's preferred shape in the solid state.
Without access to a publication detailing the crystal structure of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, any attempt to provide the requested information would be speculative and would not meet the standards of scientific accuracy.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic properties of many-body systems, making it an ideal tool for analyzing complex organic molecules like Benzaldehyde (B42025), 4-([1,1'-biphenyl]-4-yloxy)-. DFT studies for this molecule would focus on its optimized geometry, electronic landscape, and intrinsic stability.
The foundational step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), a theoretical equilibrium structure corresponding to the minimum potential energy is found. mdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Theoretical Optimized Geometric Parameters for Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- (Note: Data not available in the reviewed literature. The table structure is provided for illustrative purposes.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | Data N/A | O-C-C | Data N/A |
| C-O (ether) | Data N/A | C-O-C | Data N/A |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comconicet.gov.ar
Analysis of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- would involve mapping the electron density distribution of these orbitals. The HOMO is expected to be localized on the electron-rich biphenyl-ether moiety, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde group. This separation facilitates intramolecular charge transfer, a property essential for applications in nonlinear optics. While the principles are well-established, specific energy values for HOMO, LUMO, and the resulting energy gap for this compound have not been reported in computational studies.
Table 2: Frontier Molecular Orbital Energies for Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- (Note: Data not available in the reviewed literature. The table structure is provided for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data N/A |
| ELUMO | Data N/A |
For Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, NBO analysis would identify key stabilizing interactions, such as those between the oxygen lone pairs (donor) and the antibonding π* orbitals of the aromatic rings (acceptor), or between the π orbitals of the rings themselves. A comprehensive NBO study would provide quantitative data on these stabilizing energies, but such an analysis for this specific molecule is not present in the available literature.
Electronegativity (χ): Describes the tendency of a molecule to attract electrons.
Global Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." conicet.gov.ar
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
These parameters are calculated using the energies of the HOMO and LUMO. While the formulas are standardized, their calculated values are specific to the molecule's electronic structure. A quantitative analysis of these descriptors for Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- would offer valuable predictions of its reactivity in chemical reactions, but the necessary HOMO and LUMO energy values are not available from published computational studies.
Table 3: Global Reactivity Descriptors for Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- (Note: Data not available in the reviewed literature. The table structure is provided for illustrative purposes.)
| Descriptor | Symbol | Value |
|---|---|---|
| Electronegativity | χ | Data N/A |
| Global Hardness | η | Data N/A |
| Electrophilicity Index | ω | Data N/A |
Molecular Modeling and Dynamics Simulations
Beyond static DFT calculations, molecular modeling techniques can explore the dynamic behavior and conformational flexibility of a molecule. These methods are crucial for understanding how the molecule behaves in a more realistic, non-static environment.
Conformational analysis involves mapping the potential energy surface (PES) of a molecule by systematically rotating its flexible dihedral angles. For Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, the key rotational points are the C-O-C ether linkage and the C-C bond connecting the two phenyl rings of the biphenyl (B1667301) group.
This analysis identifies low-energy conformers (stable states) and the energy barriers that separate them. Such a study would reveal whether the molecule has a single, well-defined preferred shape or if it can exist in multiple stable conformations. This information is vital for understanding its interaction with other molecules and its physical properties. Despite its importance, a detailed exploration of the potential energy surface for Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- has not been documented in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility, dynamic behavior, and stability of a molecule and its complexes.
An MD simulation of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- complexed with a hypothetical receptor would reveal the stability of the binding pose. By simulating the complex in a solvent environment over a period of nanoseconds or longer, researchers can observe the fluctuations in the ligand's position and conformation within the binding site. Key metrics from such simulations would include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand's atoms from a reference structure (e.g., the docked pose) over time. A stable RMSD suggests that the ligand remains in a consistent binding mode.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues. For the ligand, high RMSF values in certain regions would point to greater flexibility.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and the receptor, providing insights into the stability of these key interactions.
Table 1: Key Parameters Analyzed in a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Significance for Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- |
| RMSD | Root Mean Square Deviation of the ligand from its initial pose. | Indicates the stability of the binding mode within a receptor pocket. |
| RMSF | Root Mean Square Fluctuation of individual atoms. | Highlights flexible regions of the molecule, such as the ether linkage and the biphenyl torsion angle. |
| Torsion Angles | Measurement of rotation around specific bonds. | Crucial for understanding the conformational dynamics of the biphenyl group. |
| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime. | The aldehyde oxygen is a potential hydrogen bond acceptor, and its stability can be assessed. |
| van der Waals Interactions | Non-covalent interactions between the ligand and receptor. | Important for the overall binding affinity, particularly for the hydrophobic biphenyl group. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Changes in SASA can indicate how the ligand is buried within the receptor. |
Molecular Docking Studies for Ligand-Receptor Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
In the case of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, molecular docking studies would aim to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. The docking process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring these poses based on a scoring function that estimates the binding free energy.
The structural features of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- suggest several potential types of interactions:
Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor with donor residues in the receptor's active site, such as arginine, lysine, or serine.
π-π Stacking: The aromatic rings of the biphenyl and benzaldehyde moieties can engage in π-π stacking or T-shaped π-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Studies on other biphenyl ligands have demonstrated the importance of such interactions for stable binding. nih.gov
Hydrophobic Interactions: The large, nonpolar surface area of the biphenyl group would favor interactions with hydrophobic pockets in a receptor.
A hypothetical docking study of this compound into a receptor active site would likely show the biphenyl group occupying a hydrophobic pocket, with the phenyl rings oriented to maximize favorable stacking interactions. The benzaldehyde end of the molecule could then position itself to form a crucial hydrogen bond that anchors the ligand in place. Molecular docking of other benzaldehyde derivatives has shown that the aldehyde group often plays a key role in orienting the molecule within the active site to form specific hydrogen bonds. mdpi.com
Table 2: Predicted Ligand-Receptor Interactions from a Hypothetical Molecular Docking Study
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bonding | Aldehyde Oxygen | Arginine (Arg), Lysine (Lys), Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |
| π-π Stacking | Biphenyl and Benzaldehyde Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |
| Hydrophobic Interactions | Biphenyl and Phenyl Rings | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala), Proline (Pro) |
| van der Waals Interactions | Entire Molecule | Various residues within the binding pocket |
The results of molecular docking studies are often presented as a binding score (e.g., in kcal/mol) and a visual representation of the predicted binding pose. These predictions, while valuable, are theoretical and are ideally validated by experimental methods. Furthermore, the accuracy of docking depends heavily on the quality of the receptor structure and the sophistication of the scoring function used.
Research Applications and Functional Explorations
Utilization as a Synthetic Building Block and Intermediate
The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. The presence of this group in Benzaldehyde (B42025), 4-([1,1'-biphenyl]-4-yloxy)- allows it to serve as a versatile precursor for the construction of more complex molecular architectures.
The aldehyde functionality of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- is readily transformed into other important functional groups, such as nitrones and oximes. These transformations are fundamental in the synthesis of novel compounds with potential biological and material applications.
Nitrones: Nitrones are typically synthesized through the condensation of an aldehyde with an N-substituted hydroxylamine (B1172632) or by the oxidation of the corresponding imine. organic-chemistry.orggoogle.com The reaction of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- with an N-alkylhydroxylamine would yield a nitrone bearing the bulky 4-([1,1'-biphenyl]-4-yloxy) substituent. These resulting nitrones can then be used in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings, which are common motifs in many biologically active molecules. researchgate.net
Oximes: The conversion of aldehydes to oximes is a straightforward and high-yielding reaction, typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org This reaction, when applied to Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, would produce the corresponding oxime. Oximes are not only important as intermediates in the synthesis of amides via the Beckmann rearrangement but also find applications in the development of liquid crystals and other functional materials. wikipedia.orgresearchgate.net A study on novel oximes containing a biphenyl (B1667301) moiety highlights their potential in the field of liquid crystals. researchgate.net
Beyond nitrones and oximes, the aldehyde group of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- can undergo a variety of other important organic reactions:
Schiff Base Formation: Condensation with primary amines leads to the formation of Schiff bases (or imines). These compounds are widely studied for their diverse biological activities and are crucial ligands in coordination chemistry for the synthesis of metal complexes. nih.govwhiterose.ac.uk
Wittig Reaction: The reaction with a phosphonium (B103445) ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation. mcmaster.catcichemicals.comresearchgate.net
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, to yield α,β-unsaturated compounds. researchgate.netresearchgate.net
Chalcone Synthesis: Through an aldol (B89426) condensation with an acetophenone, chalcones can be synthesized. organic-chemistry.orgnih.govuomphysics.net Chalcones are a class of compounds known for their broad spectrum of biological activities. researchgate.net
The following table summarizes the potential derivatizations of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-:
| Reaction Type | Reactant | Product Type | Potential Applications |
| Nitrone Synthesis | N-substituted hydroxylamine | Nitrone | 1,3-Dipolar cycloadditions, synthesis of heterocycles |
| Oxime Synthesis | Hydroxylamine | Oxime | Beckmann rearrangement, liquid crystals, functional materials |
| Schiff Base Formation | Primary amine | Schiff Base (Imine) | Biologically active compounds, metal complexes, liquid crystals |
| Wittig Reaction | Phosphonium ylide | Alkene | Carbon-carbon bond formation |
| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated compound | Synthesis of fine chemicals and functional polymers |
| Chalcone Synthesis | Acetophenone | Chalcone | Biologically active compounds |
The bifunctional nature of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, possessing both a reactive aldehyde and a large, rigid biphenyl ether moiety, makes it an attractive starting material for the construction of complex molecules and functional materials.
Derivatives of this aldehyde, particularly Schiff bases, can act as ligands for the synthesis of metal complexes. The imine nitrogen and potentially the ether oxygen can coordinate to a metal center, leading to the formation of well-defined coordination compounds. mdpi.com The specific geometry and electronic properties of these metal complexes would be influenced by the bulky biphenyl group, potentially leading to novel catalytic or material properties.
Furthermore, the rigid and linear nature of the 4-([1,1'-biphenyl]-4-yloxy) group is a desirable feature in the design of molecules for functional materials. This moiety can act as a rigid rod-like segment, which is a common structural motif in liquid crystals and certain types of polymers.
Potential in Advanced Materials Science
The unique structural characteristics of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- suggest its potential for use in the development of advanced materials.
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com Molecules that exhibit liquid crystalline phases (mesogens) often possess a rigid, elongated shape. The 4-([1,1'-biphenyl]-4-yloxy) group provides the necessary rigidity and linear geometry for mesogenic behavior.
By converting the aldehyde group into other functionalities, particularly through the formation of Schiff bases, it is possible to synthesize new liquid crystalline compounds. For instance, the reaction of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- with various anilines can lead to Schiff bases with an extended, rigid molecular structure conducive to the formation of liquid crystalline phases. A study on Schiff bases derived from the structurally similar 4-(benzyloxy)benzaldehyde (B125253) demonstrated the formation of smectic A phases. researchgate.net This suggests that derivatives of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- are promising candidates for new liquid crystalline materials. kpi.ua
The following table outlines the key structural features of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- that are relevant to the design of liquid crystals:
| Structural Feature | Contribution to Liquid Crystalline Properties |
| Biphenyl Group | Provides rigidity and linearity to the molecular core. |
| Ether Linkage | Introduces a slight kink but maintains overall linearity. |
| Aldehyde Group | Allows for derivatization to form elongated Schiff bases or other mesogenic structures. |
The aldehyde functionality of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- allows for its incorporation into polymer structures. It can be used as a monomer in condensation polymerizations or be grafted onto existing polymer backbones. For example, amine-terminated polymers can be functionalized with benzaldehyde derivatives to introduce specific properties. nih.gov
The bulky and aromatic nature of the 4-([1,1'-biphenyl]-4-yloxy) group can impart desirable properties to polymers, such as increased thermal stability and modified mechanical properties. Polymers derived from monomers containing a 4'-vinylbiphenyl moiety have been shown to exhibit high thermal stability. This suggests that incorporating the 4-([1,1'-biphenyl]-4-yloxy) unit into a polymer backbone could lead to materials with enhanced performance characteristics.
Furthermore, derivatives of this aldehyde could potentially be used as polymer additives. The rigid biphenyl structure might act as a reinforcing agent, while the polar ether and aldehyde (or derivative) groups could improve adhesion or compatibility with other materials.
Organic molecules with extended π-conjugated systems often exhibit interesting optoelectronic properties, including fluorescence and nonlinear optical (NLO) activity. The biphenyl moiety in Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- contributes to an extended π-system.
Derivatives of this aldehyde, such as Schiff bases and chalcones, can further extend this conjugation, leading to materials with potential applications in optoelectronics. nih.govmdpi.com Theoretical studies on Schiff bases derived from other aldehydes have shown that they can possess significant NLO properties. uomphysics.net The introduction of electron-donating and electron-withdrawing groups into the molecular structure can further enhance these properties. The 4-([1,1'-biphenyl]-4-yloxy) group can be considered an electron-donating substituent, and by reacting the aldehyde with amines containing electron-withdrawing groups, it may be possible to create "push-pull" systems with enhanced NLO responses.
Computational studies using methods like Density Functional Theory (DFT) can be employed to predict the electronic and optical properties of derivatives of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-. uomphysics.netmdpi.com Such theoretical investigations can guide the synthesis of new materials with tailored optoelectronic characteristics for applications in areas like optical communications and data storage.
Exploration of Biological Activities and Interactions (Mechanistic Focus)
The biological significance of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- is an area of active research, drawing upon the known bioactivities of its constituent parts: the benzaldehyde core, the phenolic ether linkage, and the biphenyl group.
Antimicrobial Properties and Proposed Mechanisms of Action
While direct antimicrobial studies on Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- are not extensively documented, research on related benzaldehyde derivatives provides a strong basis for its potential efficacy. Benzaldehyde and its derivatives are known to possess a range of biological activities, including antimicrobial effects. nih.gov The antimicrobial action is often attributed to the aldehyde functional group.
A particularly fruitful area of research involves the synthesis of Schiff bases, which are formed by the condensation reaction between an aldehyde or ketone and a primary amine. mediresonline.orgmdpi.com These compounds, containing an imine or azomethine group (-C=N-), have demonstrated significant antibacterial and antifungal properties. mediresonline.orgnih.gov The mechanism of action is often linked to this imine group, and the biological activity can be enhanced through complexation with metal ions. ijmrsti.com It is proposed that Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- could serve as a valuable precursor for a new class of Schiff bases, where the bulky biphenyloxy substituent might influence their lipophilicity and, consequently, their ability to penetrate microbial cell membranes.
Studies on Schiff bases derived from other benzaldehydes have shown activity against various pathogens. For instance, derivatives have been effective against Escherichia coli and Staphylococcus aureus. mediresonline.orgijmrsti.com
Table 1: Antimicrobial Activity of Related Benzaldehyde-Derived Schiff Bases
| Compound Type | Test Organism | Activity/Result (e.g., MIC) | Reference |
|---|---|---|---|
| Benzaldehyde-p-aminophenol Schiff base | Escherichia coli | MIC = 62.5 µg/mL | mediresonline.org |
| Cinnamaldehyde-p-aminophenol Schiff base | Escherichia coli | MIC = 62.5 µg/mL | mediresonline.org |
| Zein-Benzaldehyde Schiff base films | Gram-positive & Gram-negative bacteria | More effective than zein-based films | nih.gov |
MIC: Minimum Inhibitory Concentration
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition) and Molecular Binding Interactions
The structural features of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- suggest its potential as an enzyme inhibitor. Research into structurally similar molecules supports this hypothesis. For example, derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers. mdpi.comresearchgate.net Similarly, other 4-(N,N-dialkylamino)benzaldehyde analogs have shown potent, reversible inhibition of class I aldehyde dehydrogenase (ALDH). nih.gov
The biphenyl moiety is also a key pharmacophore in the design of enzyme inhibitors. Derivatives of biphenyl-4-yl-acrylohydroxamic acid, for instance, have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing significant antiproliferative activity. nih.gov The combination of the benzaldehyde and biphenyl groups within a single molecule suggests that Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- could be a scaffold for developing inhibitors for enzymes like ALDH or HDAC. Molecular docking studies on related inhibitors have highlighted the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site. researchgate.net
Table 2: Enzyme Inhibition Data for Related Benzaldehyde and Biphenyl Derivatives
| Compound Scaffold | Target Enzyme | Inhibitory Concentration (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 | IC₅₀ = 0.23 µM | researchgate.net |
| Benzyloxybenzaldehyde derivative (ABMM-16) | ALDH1A3 | IC₅₀ = 1.29 µM | researchgate.net |
| 4-(N,N-dipropylamino)benzaldehyde (DPAB) | Human ALDH (propanal substrate) | Kᵢ = 3 nM | nih.gov |
| Biphenyl-4-yl-acrylohydroxamic acid derivative | HDAC2 | Comparable to SAHA (standard inhibitor) | nih.gov |
ALDH: Aldehyde Dehydrogenase; HDAC: Histone Deacetylase; IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.
Broader Biological Systems Relevance (e.g., related to phenolic ethers in pharmaceutical industry)
Phenolic ethers are a significant structural motif found in a wide array of approved small-molecule pharmaceuticals. These structures are prevalent in natural products and are featured in many essential medicines. The ether linkage in compounds like Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- imparts specific physicochemical properties that are advantageous for drug development.
Application in Catalysis and Sensing
Beyond its biological potential, the chemical structure of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- lends itself to applications in materials science, particularly in the fields of catalysis and chemical sensing.
Ligand Design for Catalytic Systems
The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, prized for its rigidity and well-defined geometry. While the direct use of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- as a ligand has not been reported, its aldehyde group serves as a versatile synthetic handle. This functionality allows for its modification into more complex ligand structures, such as Schiff bases or other multidentate ligands, through reactions at the formyl group.
These derived ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations. For example, group 4 metal complexes incorporating biphenyl and other organic fragments have been explored for their catalytic activity in coupling reactions. uwindsor.ca The synthesis of new ligands derived from this compound could lead to catalysts with novel reactivity and selectivity.
Development of Electro-Optical Sensors
The development of chemical sensors is a rapidly advancing field, and organic molecules with specific functional groups are often employed as the sensing element. Benzaldehyde derivatives have been investigated for their potential in this area. For instance, 4-(Dimethylamino)benzaldehyde has been immobilized on a chitosan (B1678972) film to create an optical reflectance sensor for the detection of copper(II) ions in solution. researchgate.net
The sensing mechanism often relies on the interaction between the analyte and the functional groups of the organic molecule, leading to a measurable change in an optical property, such as color or fluorescence. The aldehyde group and the electron-rich biphenyl ether system in Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- could potentially interact with specific analytes, making it a candidate for the development of new chemo- and electro-optical sensors. The aldehyde can be used to covalently attach the molecule to a solid support or polymer backbone, a key step in creating durable sensor devices.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing Benzaldehyde (B42025), 4-([1,1'-biphenyl]-4-yloxy)- and its derivatives. While classical methods like the Williamson ether synthesis are established, they often require harsh conditions. Modern synthetic chemistry offers greener alternatives.
Key research avenues include:
Catalyst Development: Investigating new, highly active, and air-stable palladium catalysts for Suzuki-Miyaura cross-coupling to form the biphenyl (B1667301) moiety, which can improve yields and reduce catalyst loading. arabjchem.org
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or biphasic systems (e.g., toluene (B28343)/water) to minimize environmental impact. rsc.orgmdpi.com Research into micellar media, which can enhance reaction rates and facilitate product separation, is also a promising direction. orientjchem.org
Sustainable Oxidation: Exploring sustainable methods for the selective oxidation of the corresponding toluene derivative to the target benzaldehyde, using benign oxidants like hydrogen peroxide (H₂O₂) and inexpensive catalysts, which avoids the formation of over-oxidized products like benzoic acid. mdpi.com
| Synthetic Approach | Traditional Method | Future Sustainable Direction | Potential Advantages |
|---|---|---|---|
| Biphenyl Moiety Formation | Ullmann Condensation (High temperatures, stoichiometric copper) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) rsc.org | Milder conditions, higher yields, greater functional group tolerance. |
| Ether Linkage Formation | Williamson Ether Synthesis (Strong base, polar aprotic solvent) | Phase-Transfer Catalysis, Micellar Catalysis orientjchem.org | Improved efficiency, reduced solvent waste, easier workup. |
| Aldehyde Group Formation | Oxidation with stoichiometric heavy metal oxidants | Catalytic oxidation using H₂O₂ or O₂ in biphasic systems mdpi.com | High selectivity, avoidance of toxic reagents, potential for catalyst recycling. |
Exploration of Diverse Functionalization Strategies and Analog Design
The core structure of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- offers multiple sites for chemical modification. Future research will heavily invest in exploring these possibilities to create a library of analogs with fine-tuned properties for specific applications.
Late-Stage Functionalization: A key area of development is the use of late-stage functionalization techniques, particularly C-H activation. nih.govresearchgate.net Using transient directing groups, it is possible to selectively introduce various substituents (e.g., aryl groups, halogens, amides) at the ortho-position of the benzaldehyde ring. nih.govresearchgate.net This strategy avoids lengthy de novo syntheses and allows for rapid diversification of the core molecule.
Analog Design for Biological Activity: Inspired by studies on other biphenyl and diphenyl ether scaffolds, analogs of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- could be designed as potential therapeutic agents. rsc.orgnih.gov By introducing polar functional groups such as sulfamates, carboxylates, or amines, researchers can create derivatives that target specific enzymes, like sulfatases, which are implicated in cancer. rsc.orgnih.gov The flexible ether linkage allows for different conformations, enabling the positioning of functional groups to interact with biological targets. nih.gov
Materials Science-Oriented Design: For applications in materials science, research will focus on synthesizing analogs with tailored electronic properties. researchgate.net Introducing electron-donating or electron-withdrawing groups onto the biphenyl or benzaldehyde rings can modulate the molecule's energy levels and charge-transport capabilities, making them suitable for use in organic semiconductors. researchgate.netnih.gov
| Functionalization Strategy | Target Position | Potential Reagents/Methods | Objective/Impact on Properties |
|---|---|---|---|
| Ortho-C–H Arylation/Halogenation nih.gov | Benzaldehyde Ring (ortho to aldehyde) | Pd(II) catalysis with transient directing groups | Introduce steric bulk, modify electronic properties for materials or biological applications. |
| Ortho-C–H Amidation nih.gov | Benzaldehyde Ring (ortho to aldehyde) | Ir(III) catalysis with transient directing groups | Introduce hydrogen-bonding capabilities, enhance biological interactions. |
| Substitution on Biphenyl Ring | Biphenyl Moiety (ortho, meta, para positions) | Suzuki or Negishi cross-coupling reactions rsc.org | Tune solubility, electronic properties (HOMO/LUMO levels), and solid-state packing for optoelectronics. researchgate.net |
| Aldehyde Transformation | Aldehyde Group | Reductive amination, oxidation to carboxylic acid, Wittig reaction researchgate.net | Create diverse derivatives (amines, acids, alkenes) for broader applications in medicinal and polymer chemistry. |
Advanced Computational Modeling for Predictive Design and Property Elucidation
Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-, in silico methods will be crucial for predicting properties and guiding synthetic efforts, thereby saving time and resources.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be employed to investigate the fundamental electronic structure of the molecule and its derivatives. researchgate.net These calculations can predict key parameters such as molecular geometry, dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information is vital for designing materials with specific optical and electronic properties.
Predictive Pharmacokinetic Modeling: For potential therapeutic applications, Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be used. researchgate.net These computational tools can forecast the pharmacokinetic profiles of novel analogs, helping to prioritize the synthesis of compounds with drug-like properties. nih.gov
Molecular Dynamics Simulations: To explore interactions with biological targets, molecular dynamics (MD) simulations can provide insights into the binding modes and affinities of designed analogs. nih.gov This is particularly useful in rational drug design, where understanding how a molecule interacts with a protein's active site is essential for optimizing its inhibitory activity. nih.gov
| Computational Method | Predicted Properties | Relevance to Research & Design |
|---|---|---|
| Density Functional Theory (DFT) researchgate.net | Molecular geometry, HOMO/LUMO energy levels, vibrational spectra, NLO properties. | Guides the design of derivatives for optoelectronics and non-linear optics; helps interpret experimental data. |
| Time-Dependent DFT (TD-DFT) researchgate.net | UV-Vis absorption spectra. | Predicts optical properties, aiding in the design of dyes and photofunctional materials. |
| Molecular Docking & MD Simulations nih.gov | Binding affinity, interaction modes with biological targets (e.g., enzymes, receptors). | Rational design of potent and selective inhibitors in medicinal chemistry. |
| ADMET/QSAR Modeling researchgate.netnih.gov | Intestinal absorption, blood-brain barrier penetration, potential toxicity. | Prioritizes the synthesis of drug candidates with favorable pharmacokinetic profiles. |
Investigation of Emerging Applications in Interdisciplinary Fields
The versatile structure of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- makes it a promising candidate for a range of applications beyond traditional organic chemistry. Future research will explore its potential in several cutting-edge, interdisciplinary fields.
Organic Electronics: The biphenyl core is a well-known component in materials for organic electronics. Research on related biphenyl-based enamines has shown their potential as p-type semiconductors with high thermal stability and good charge-carrier mobility. researchgate.net Future work could involve converting Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- into similar enamine structures or other conjugated systems for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.netnih.gov
Medicinal Chemistry: As a scaffold, the diphenyl ether motif is found in compounds with antimicrobial and antifungal properties. acs.orgunimi.itresearchgate.net Research has shown that polymethylated diphenyl ethers can inhibit the mycelium growth of phytopathogenic fungi. unimi.it Future studies could evaluate derivatives of Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)- for similar activities, potentially leading to new agrochemicals or pharmaceuticals.
Advanced Polymers and Liquid Crystals: The rigid, aromatic nature of the biphenyl unit is a common feature in liquid crystals and high-performance polymers. The aldehyde functional group provides a convenient handle for polymerization or for incorporation into larger, more complex supramolecular structures. Research could focus on synthesizing polymers or liquid crystalline materials derived from this compound for applications in displays and advanced composites. arabjchem.org
| Interdisciplinary Field | Potential Application | Key Structural Feature | Research Focus |
|---|---|---|---|
| Materials Science / Organic Electronics | Organic semiconductors for OLEDs, OFETs, and solar cells. researchgate.netnih.gov | Conjugated biphenyl system. | Synthesis of derivatives with tuned HOMO/LUMO levels for efficient charge transport. |
| Medicinal Chemistry / Agrochemicals | Antifungal or antimicrobial agents. acs.orgunimi.it | Diphenyl ether motif. | Design and synthesis of analogs to study structure-activity relationships (SAR) against fungal and bacterial strains. |
| Polymer Chemistry | Monomer for high-performance polymers (e.g., polyimides, polyethers). | Rigid aromatic core and reactive aldehyde group. | Develop polymerization strategies to create materials with high thermal stability and mechanical strength. |
| Supramolecular Chemistry | Building block for liquid crystals or metal-organic frameworks (MOFs). | Anisotropic shape and functional handles (aldehyde/ether). | Investigate self-assembly behavior and design of novel functional materials. |
Q & A
Q. What synthetic strategies are effective for introducing biphenyl ether linkages into benzaldehyde derivatives?
The biphenyl ether moiety can be synthesized via Williamson ether synthesis or nucleophilic aromatic substitution. For example, reacting 4-hydroxybenzaldehyde with dichloroethyl ether in DMF under nitrogen yields dialdehydes with ether linkages . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also effective for biphenyl group introduction, as demonstrated in the synthesis of imidazole derivatives using 4-bromobenzaldehyde . Key steps include refluxing in ethanol with acetic acid catalysis and purification via silica gel chromatography .
Q. How can purity and structural integrity be ensured during synthesis?
Purification methods include silica gel column chromatography (e.g., using hexane/ethyl acetate gradients) and recrystallization from ethanol. Structural confirmation relies on spectroscopic techniques:
Q. What solvents and reaction conditions optimize yields for biphenyl ether formation?
Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions. For example, reactions in DMF at 80–100°C under nitrogen achieve yields >70% . Acid catalysis (e.g., glacial acetic acid) is critical for imine or Schiff base formation in related benzaldehyde reactions .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in Pd-catalyzed cross-couplings involving benzaldehyde derivatives?
Pd(0)/Pd(II) cycles govern Suzuki-Miyaura couplings. The electron-withdrawing aldehyde group directs coupling to electron-rich aryl boronic acids. Computational studies (DFT) reveal transition-state stabilization via π-π interactions between biphenyl and catalyst ligands . Steric hindrance at the ortho position of the benzaldehyde moiety often limits coupling to para-substituted partners .
Q. How can computational modeling predict electronic effects in substitution reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For 4-([1,1'-biphenyl]-4-yloxy)benzaldehyde, the biphenyl ether’s electron-donating effect raises HOMO energy, favoring electrophilic aromatic substitution at the para-aldehyde position . Solvent effects (e.g., DMF’s polarity) are modeled using COSMO-RS to optimize reaction pathways .
Q. What strategies resolve contradictions in reaction yields under varying conditions?
Systematic Design of Experiments (DoE) identifies critical parameters. For example, varying Pd catalyst loadings (1–5 mol%) and temperatures (60–120°C) in cross-couplings revealed optimal yields at 3 mol% Pd and 90°C . Conflicting data on solvent effects (e.g., THF vs. toluene) may arise from competing coordination to Pd; kinetic studies and in situ IR monitoring clarify these mechanisms .
Q. How are biphenyl ether benzaldehydes applied in supramolecular or material chemistry?
The aldehyde group enables Schiff base formation for macrocycle synthesis. For instance, condensation with polyamines yields macrocyclic compounds with applications in host-guest chemistry . Biphenyl ethers also serve as mesogens in liquid crystals, where their rigid structure enhances thermal stability (e.g., smectic phases observed at 120–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
